molecular formula C3H8OS B14139936 1-Mercapto-1-propanol CAS No. 181356-00-3

1-Mercapto-1-propanol

Cat. No.: B14139936
CAS No.: 181356-00-3
M. Wt: 92.16 g/mol
InChI Key: AEUVIXACNOXTBX-UHFFFAOYSA-N
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Description

1-Mercapto-1-propanol, also known as 3-Mercapto-1-propanol, is an organic compound with the molecular formula C3H8OS. It is a thiol alcohol, characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) attached to a three-carbon chain. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mercapto-1-propanol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows:

ClCH2CH2CH2OH+NaHSHSCH2CH2CH2OH+NaCl\text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{NaHS} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{NaCl} ClCH2​CH2​CH2​OH+NaHS→HSCH2​CH2​CH2​OH+NaCl

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-mercaptoacetone. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Mercapto-1-propanol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Thiols (R-SH).

    Substitution: Halides (R-X) or amines (R-NH2).

Scientific Research Applications

1-Mercapto-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It serves as a reducing agent in biochemical assays and as a stabilizer for proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant and in drug delivery systems.

    Industry: It is used in the production of polymers, resins, and adhesives, as well as in the formulation of cleaning agents and lubricants.

Mechanism of Action

The mechanism of action of 1-Mercapto-1-propanol involves its ability to interact with various molecular targets and pathways:

    Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in maintaining the redox balance in biological systems.

    Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites and modifying their thiol groups.

Comparison with Similar Compounds

1-Mercapto-1-propanol can be compared with other similar compounds, such as:

    3-Mercapto-1-propanol: Similar in structure but with the thiol group at a different position.

    1-Mercapto-2-propanol: Another isomer with the thiol group on the second carbon.

    2-Mercaptoethanol: A shorter chain thiol alcohol with similar chemical properties.

Uniqueness: this compound is unique due to its specific combination of hydroxyl and thiol groups, which confer distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

181356-00-3

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

IUPAC Name

1-sulfanylpropan-1-ol

InChI

InChI=1S/C3H8OS/c1-2-3(4)5/h3-5H,2H2,1H3

InChI Key

AEUVIXACNOXTBX-UHFFFAOYSA-N

Canonical SMILES

CCC(O)S

Origin of Product

United States

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